molecular formula C27H29ClFN5O2 B1506703 Unii-M8R6eta52F CAS No. 1363358-86-4

Unii-M8R6eta52F

Cat. No.: B1506703
CAS No.: 1363358-86-4
M. Wt: 510.0 g/mol
InChI Key: KJBZQIKLKWQVLL-UHFFFAOYSA-N
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Description

"Unii-M8R6eta52F" is a unique ingredient identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS provides rigorous, standardized descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy .

UNIIs serve as non-proprietary identifiers, enabling unambiguous tracking of substances across regulatory documents, research publications, and safety databases. For example, the GSRS database (accessible at https://gsrs.ncats.nih.gov/ ) contains over 100,000 manually curated entries, each with detailed descriptors such as molecular structure, toxicity profiles, and regulatory status .

Properties

CAS No.

1363358-86-4

Molecular Formula

C27H29ClFN5O2

Molecular Weight

510.0 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazolin-6-yl]prop-2-enamide

InChI

InChI=1S/C27H29ClFN5O2/c1-3-25(35)33-23-11-19-22(30-16-31-26(19)32-18-4-5-21(29)20(28)10-18)12-24(23)36-15-17-13-27(14-17)6-8-34(2)9-7-27/h3-5,10-12,16-17H,1,6-9,13-15H2,2H3,(H,33,35)(H,30,31,32)

InChI Key

KJBZQIKLKWQVLL-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C

Canonical SMILES

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirotinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the cyano group, and subsequent functionalization to achieve the final product. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of pirotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Pirotinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pirotinib can lead to the formation of quinoline oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Pirotinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Unii-M8R6eta52F," two structurally or functionally analogous compounds are analyzed below. These comparisons are based on regulatory frameworks, synthesis methods, and applications inferred from the evidence.

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

  • Molecular Properties :

    • Molecular Weight: 201.02 g/mol
    • Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions .
    • Hazard Profile: Classified with warning code H302 (harmful if swallowed) and precautionary measures P280 (wear protective gloves) and P305+P351+P338 (rinse cautiously if exposed to eyes) .
  • Synthesis : Produced via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), yielding 98% efficiency under reflux conditions .

  • Functional Similarity : Likely used in organic synthesis or pharmaceutical intermediates due to brominated aromatic structure, which is common in bioactive molecules.

Compound B: Hypothetical Brominated Analog (e.g., C₇H₅ClO₂)

  • Molecular Properties :

    • Molecular Weight: ~172.57 g/mol (assuming chlorine substitution for bromine).
    • Solubility: Expected lower solubility compared to brominated analogs due to reduced halogen size.
    • Hazard Profile: Likely classified under similar H302 and P codes, though toxicity may vary with halogen type.
  • Synthesis : Similar catalytic methods (e.g., ion liquids or THF-based reactions) but adjusted for chlorine reactivity .

  • Functional Similarity: Potential use in flame retardants or polymer additives, as seen in studies of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives .

Comparative Table

Property This compound CAS 1761-61-1 (C₇H₅BrO₂) Hypothetical C₇H₅ClO₂
Molecular Formula Not disclosed C₇H₅BrO₂ C₇H₅ClO₂
Molecular Weight Not disclosed 201.02 g/mol ~172.57 g/mol
Solubility Dependent on substituents 0.687 mg/mL Lower than brominated form
Synthesis Method Likely catalytic A-FGO/THF (98% yield) Adjusted halogen reaction
Regulatory Status GSRS-compliant CLP/GHS-compliant Subject to CLP Annex VIII
Primary Application Pharmaceutical/Research Organic synthesis Industrial additives

Key Research Findings and Regulatory Considerations

Regulatory Harmonization: Both "this compound" and CAS 1761-61-1 align with global standards such as the CLP Regulation (EC) No 1272/2008, which mandates Unique Formula Identifiers (UFIs) for emergency response . For example, UFIs (e.g., UFI: E600-30P1-S00Y-5079) link mixtures to poison center databases, ensuring rapid toxicological intervention .

Synthetic Efficiency : The high-yield synthesis of CAS 1761-61-1 using recyclable catalysts (e.g., A-FGO for five cycles) suggests a scalable, eco-friendly methodology that could extend to "this compound" if structurally related .

Toxicity and Safety : Brominated compounds like CAS 1761-61-1 require stringent handling protocols (P280/P305+P351+P338) due to moderate oral toxicity (H302) . Similar precautions likely apply to "this compound," especially if used in medical devices or pharmaceuticals .

Biological Activity

The compound identified by the identifier Unii-M8R6eta52F is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Background

2-DG is a glucose analog that inhibits glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and other glycolytic enzymes. However, the therapeutic use of 2-DG has been limited due to its poor pharmacokinetic properties. Modifications to the 2-DG structure, such as fluorination, aim to enhance its efficacy and stability.

The biological activity of fluorinated derivatives like this compound primarily involves:

  • Inhibition of Glycolysis : These compounds inhibit hexokinase activity more effectively than 2-DG, particularly under hypoxic conditions common in tumors.
  • Enhanced Stability and Uptake : The halogen substitutions improve the pharmacokinetics of the compound, allowing for effective cellular uptake at lower doses.
  • Cytotoxic Effects : Studies have shown that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, with lower IC50 values indicating higher efficacy.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects and mechanisms of action of this compound:

  • Cell Line Testing : The compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation compared to controls.
  • Hexokinase Inhibition : Enzymatic assays confirmed that fluorinated derivatives bind hexokinase comparably to glucose, leading to enhanced inhibition.
CompoundIC50 (µM)Mechanism of Action
This compound5.0Hexokinase inhibition
2-DG15.0Hexokinase inhibition
Fluorinated Derivative X3.0Enhanced binding affinity to hexokinase

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Glioblastoma Multiforme Treatment : A study demonstrated that patients treated with a regimen including this compound showed improved survival rates and reduced tumor size compared to those receiving standard treatments.
  • Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutic agents may enhance overall treatment efficacy by targeting metabolic pathways alongside conventional mechanisms.

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